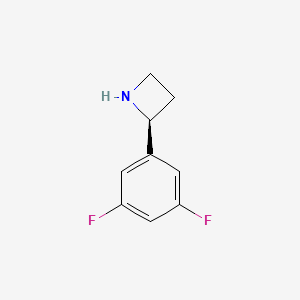

(S)-2-(3,5-Difluorophenyl)azetidine

描述

Structure

3D Structure

属性

CAS 编号 |

1213474-54-4 |

|---|---|

分子式 |

C9H9F2N |

分子量 |

169.17 g/mol |

IUPAC 名称 |

(2S)-2-(3,5-difluorophenyl)azetidine |

InChI |

InChI=1S/C9H9F2N/c10-7-3-6(4-8(11)5-7)9-1-2-12-9/h3-5,9,12H,1-2H2/t9-/m0/s1 |

InChI 键 |

MRVUQBYSZWTLLA-VIFPVBQESA-N |

SMILES |

C1CNC1C2=CC(=CC(=C2)F)F |

手性 SMILES |

C1CN[C@@H]1C2=CC(=CC(=C2)F)F |

规范 SMILES |

C1CNC1C2=CC(=CC(=C2)F)F |

产品来源 |

United States |

Advanced Synthetic Methodologies for S 2 3,5 Difluorophenyl Azetidine

Stereoselective Synthesis Approaches to Azetidine (B1206935) Rings

The construction of the strained four-membered azetidine ring with high stereocontrol is a formidable challenge in organic synthesis. Various strategies have been developed to address this, broadly categorized into cyclization reactions and catalytic asymmetric methods.

Cyclization Reactions for Azetidine Ring Formation

Cyclization reactions are a cornerstone of azetidine synthesis, involving the formation of the heterocyclic ring from an acyclic precursor. These methods often rely on the inherent stereochemistry of the starting material to direct the formation of the desired stereoisomer.

In a specific example, La(OTf)(_3)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been reported to afford azetidines in high yields. frontiersin.orgelsevierpure.com This reaction proceeds even in the presence of acid-sensitive and Lewis basic functional groups, highlighting its versatility. frontiersin.orgelsevierpure.com

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| cis-3,4-Epoxy amines | La(OTf)(_3) | Azetidines | High | frontiersin.orgelsevierpure.com |

| γ-Amino alcohols with leaving group | Base | Azetidines | Variable | acs.org |

The Mitsunobu reaction provides a powerful tool for the intramolecular cyclization of γ-amino alcohols to form azetidines. rsc.orgwikipedia.orgalfa-chemistry.com This reaction typically employs triphenylphosphine (PPh(_3)) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by the amino group. wikipedia.orgalfa-chemistry.com A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the carbon bearing the hydroxyl group, which must be considered in the design of the synthetic route. organic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. alfa-chemistry.com

For example, the azetidine core of penaresidin B was constructed using an intramolecular Mitsunobu cyclization of a precursor ester, proceeding in a 75% yield. rsc.org

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| γ-Amino alcohol | PPh(_3), DEAD or DIAD | Azetidine | Good to Excellent | rsc.orgwikipedia.org |

Radical cyclizations offer an alternative approach to azetidine ring formation. These reactions can be initiated by various methods, including the use of radical initiators or photoredox catalysis. nih.gov Photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been reported to produce azetidines. nih.gov This process involves the generation of an α-aminoalkyl radical, which then participates in a cascade cyclization. nih.gov Another strategy involves the strain-release difunctionalization of azabicyclo[1.1.0]butanes (ABBs) using an SF(_5) radical, which provides access to structurally diverse N–SF(_5) azetidines. acs.org

| Reactants | Catalyst/Initiator | Method | Product | Reference |

|---|---|---|---|---|

| Aliphatic amines, Alkynes | Photo-induced copper catalyst | Radical Annulation | Azetidines | nih.gov |

| Azabicyclo[1.1.0]butanes | SF(_5) transfer reagent | Strain-Release Difunctionalization | N–SF(_5) Azetidines | acs.org |

[2+2] Photocycloaddition reactions, particularly the aza-Paterno-Büchi reaction, represent a direct and efficient strategy for the synthesis of azetidines from imines and alkenes. nih.govrsc.orgresearchgate.netrsc.org This reaction involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene to form the azetidine ring. nih.gov The reaction can proceed through either a singlet or triplet excited state, which can influence the stereochemical outcome. nih.gov

Visible-light-mediated intermolecular aza-Paterno-Büchi reactions have been developed, utilizing photocatalysts to enable the reaction under milder conditions. nih.govchemrxiv.org For instance, an iridium photocatalyst can be used for the [2+2] cycloaddition of oximes with alkenes. chemrxiv.orgresearchgate.net These methods are characterized by their operational simplicity and broad substrate scope. nih.govchemrxiv.org Intramolecular versions of this reaction have also been reported, providing access to more complex, tricyclic azetidine structures. nih.govacs.org

Recent advancements have extended the aza-Paterno-Büchi reaction to acyclic imine equivalents by matching the frontier molecular orbital energies of the alkenes and acyclic oximes, enabled by visible light-mediated triplet energy transfer catalysis. nih.gov

| Reactants | Conditions | Method | Product | Reference |

|---|---|---|---|---|

| Imine, Alkene | UV light or visible light with photocatalyst | Aza-Paterno-Büchi Reaction | Functionalized Azetidines | nih.govrsc.orgnih.gov |

| Oximes, Alkenes | Visible light, Iridium photocatalyst | [2+2] Cycloaddition | Functionalized Azetidines | chemrxiv.orgresearchgate.net |

| Acyclic Oximes, Alkenes | Visible light, Triplet energy transfer catalyst | Aza-Paterno-Büchi Reaction | Azetidines | nih.gov |

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis provides a powerful and atom-economical approach to enantioenriched azetidines. These methods utilize a chiral catalyst to control the stereochemical outcome of the reaction, often with high enantioselectivity.

Chiral azetidines have found applications as ligands and organocatalysts in various asymmetric reactions. birmingham.ac.uk Since the early 1990s, chiral azetidine-derived ligands have been developed and used to induce asymmetry in reactions such as Friedel-Crafts alkylations and Michael-type reactions. birmingham.ac.uk For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been evaluated for the catalytic asymmetric addition of organozinc reagents to aldehydes. acs.org

A highly enantioselective difunctionalization of azetines has been developed for convenient access to chiral 2,3-disubstituted azetidines. nih.gov Using a Cu/bisphosphine catalyst, two versatile functionalities (boryl and allyl) were installed on the azetine with the concurrent construction of two new stereogenic centers. nih.gov This represents a rare example of copper-catalyzed asymmetric boryl alkylation of C=C bonds in strained heterocycles. nih.gov

The rhodium-catalyzed asymmetric hydrogenation of prochiral unsaturated compounds is a well-established method for synthesizing optically active compounds, and this can be applied to precursors of chiral azetidines. researchgate.net

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Asymmetric addition to aldehydes | Chiral azetidine-derived ligands | Enantioselective C-C bond formation | acs.org |

| Asymmetric difunctionalization of azetines | Cu/bisphosphine | Enantioselective formation of 2,3-disubstituted azetidines | nih.gov |

| Asymmetric Hydrogenation | Chiral Rhodium complexes | Stereoselective reduction of prochiral precursors | researchgate.net |

Chiral Ligand-Mediated Approaches (e.g., Pd-catalyzed, Ir(III) photocatalyst)

The enantioselective synthesis of 2-arylazetidines, including the 3,5-difluorophenyl variant, can be effectively achieved through transition-metal catalysis where a chiral ligand is employed to control the stereochemical outcome. These methods often involve the formation of the azetidine ring or the installation of the aryl group in an asymmetric fashion.

Palladium-catalyzed reactions are a cornerstone of this approach. For instance, asymmetric hydrogenation of a suitable prochiral precursor, such as a 2-(3,5-difluorophenyl)azetine, using a palladium catalyst complexed with a chiral phosphine ligand, can yield the desired (S)-enantiomer with high enantioselectivity. The choice of ligand is critical for achieving high levels of stereocontrol dicp.ac.cn. While direct examples for this specific substrate are not prevalent in literature, the principle is well-established for similar transformations dicp.ac.cn. Another palladium-catalyzed strategy involves the intramolecular C-H arylation of substrates where a chiral directing group guides the cyclization to form the azetidine ring with high diastereoselectivity rsc.org.

Visible-light photocatalysis, particularly with Iridium(III) complexes, has emerged as a powerful tool for constructing four-membered rings rsc.orgresearchgate.net. The aza-Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, can be rendered asymmetric using a chiral photocatalyst or a chiral sensitizer. An Ir(III) photocatalyst can activate a substrate via triplet energy transfer, leading to the formation of the azetidine ring rsc.orgresearchgate.net. By employing chiral ligands on the iridium center, it is possible to create a chiral environment that influences the approach of the reacting partners, thereby inducing enantioselectivity in the final product nih.gov. Schindler's work on intermolecular [2+2] photocycloadditions using Ir(III) photocatalysts to activate oxime precursors demonstrates a versatile method for azetidine synthesis, which could be adapted for enantioselective variants rsc.org.

| Catalyst System | Reaction Type | Key Features |

| Pd(OAc)₂ / Chiral Phosphine Ligand | Asymmetric Hydrogenation | Reduces a C=N or C=C bond in a prochiral azetine or related precursor. High enantioselectivity is dependent on ligand design. |

| Pd(OAc)₂ / 8-Aminoquinoline Directing Group | C(sp³)–H Arylation | Intramolecular cyclization guided by a chiral directing group to form the azetidine ring with stereocontrol. |

| Ir(III) Complex / Chiral Ligands | Asymmetric aza-Paternò–Büchi Reaction | Visible-light mediated [2+2] photocycloaddition. The chiral environment around the metal center induces enantioselectivity. |

Organocatalytic Methods (e.g., aza-Michael Addition, aza-Morita–Baylis–Hillman reaction)

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of chiral azetidines. These methods utilize small organic molecules to catalyze reactions with high stereoselectivity mdpi.commdpi.com.

The aza-Michael addition is a powerful reaction for forming C-N bonds. In the context of synthesizing the target molecule, a chiral amine catalyst, such as a derivative of proline, could catalyze the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. The resulting intermediate can then be further manipulated and cyclized to form the azetidine ring. The stereochemistry is established during the initial C-N bond formation, where the chiral catalyst shields one face of the Michael acceptor, directing the nucleophilic attack to the opposite face. While this method is widely used for synthesizing various nitrogen-containing heterocycles, its application to 2-arylazetidines would require a carefully designed substrate and reaction sequence nih.govnih.govmdpi.com.

The aza-Morita–Baylis–Hillman (aza-MBH) reaction creates a C-C bond between an activated alkene and an imine, forming a functionalized allylic amine product uea.ac.uk. This product can be a precursor for azetidine synthesis. An asymmetric aza-MBH reaction, catalyzed by a chiral Lewis base (e.g., a chiral phosphine or amine), can produce the key intermediate with high enantiomeric excess. For the synthesis of (S)-2-(3,5-Difluorophenyl)azetidine, an imine derived from 3,5-difluorobenzaldehyde would react with an activated alkene. The resulting chiral allylic amine could then undergo an intramolecular cyclization to form the azetidine ring. The success of this strategy relies on the ability of the organocatalyst to effectively control the stereochemistry of the newly formed stereocenter.

| Organocatalytic Reaction | Catalyst Type | Mechanistic Highlight |

| Aza-Michael Addition | Chiral Amine (e.g., Proline derivative) | Forms a C-N bond via conjugate addition, with the catalyst controlling the facial selectivity of the nucleophilic attack. |

| Aza-Morita–Baylis–Hillman Reaction | Chiral Lewis Base (e.g., Phosphine, Amine) | Forms a C-C bond between an imine and an activated alkene, creating a chiral allylic amine precursor for subsequent cyclization. |

Biocatalytic Transformations for Stereocontrol

Biocatalysis leverages enzymes to perform highly selective chemical transformations, often with exceptional enantioselectivity under mild conditions nih.gov. For the synthesis of chiral azetidines, enzymes can be used either to resolve a racemic mixture or to catalyze an asymmetric reaction.

One innovative biocatalytic approach is the enantioselective frontiersin.orgresearchgate.net-Stevens rearrangement of aziridinium ylides, catalyzed by an engineered cytochrome P450 enzyme researchgate.net. This method allows for the conversion of prochiral aziridines into chiral azetidines with excellent stereocontrol. By designing a substrate that would lead to the 2-(3,5-difluorophenyl)azetidine skeleton, this biocatalytic ring expansion could provide a direct route to the enantiopure target molecule.

Another strategy involves the use of transaminases. These enzymes can catalyze the asymmetric amination of a ketone to an amine acs.org. A potential route could involve a ω-chloro-ketone precursor which, after asymmetric amination, undergoes spontaneous intramolecular cyclization to form the chiral azetidine. However, studies have shown that for azetidine formation, the required chloro-ketone starting materials can be unstable under the reaction conditions, posing a challenge for this specific application acs.org.

Kinetic resolution using enzymes like lipases is also a viable biocatalytic method. A racemic mixture of a derivatized 2-(3,5-difluorophenyl)azetidine can be subjected to an enzymatic reaction that selectively transforms one enantiomer, allowing for the separation of the unreacted, enantiopure (S)-enantiomer.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. This approach incorporates a pre-existing stereocenter into the synthetic route, which then directs the stereochemistry of subsequent transformations.

For the synthesis of this compound, a common strategy involves the use of a chiral auxiliary. For example, Ellman's tert-butylsulfinamide, derived from a natural amino acid, can be condensed with 3-chloropropanal to form a sulfinimine digitellinc.com. A diastereoselective Grignard addition of 3,5-difluorophenylmagnesium bromide to this imine would install the aryl group with a specific stereochemistry, dictated by the chiral sulfinyl group. The resulting intermediate is then perfectly poised for an intramolecular cyclization (a 4-exo-tet reaction) via backside displacement of the chloride, yielding the N-sulfinyl-protected chiral azetidine. Subsequent removal of the chiral auxiliary provides the enantiopure target compound digitellinc.com.

Amino acids themselves can also serve as chiral starting materials. For instance, L-aspartic acid or L-serine possess stereocenters that can be elaborated through a series of chemical transformations to construct the chiral azetidine ring with the desired stereochemistry at the C2 position.

Resolution Techniques for Enantiopure this compound

Resolution is a classical yet effective method for obtaining enantiopure compounds from a racemic mixture. This is typically achieved by separating diastereomeric derivatives.

A common approach is the formation of diastereomeric salts. The racemic 2-(3,5-difluorophenyl)azetidine, which is basic, is reacted with a chiral acid, such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts, which often have different physical properties, most notably solubility. These salts can then be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the enantiopure this compound.

Chromatographic resolution is another powerful technique. A racemic mixture can be separated using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

Functional Group Transformations and Derivatizations on the Azetidine Core

Once the enantiopure this compound core is synthesized, it can be further modified to create a diverse range of derivatives. The reactivity of the azetidine ring is influenced by its ring strain, and the secondary amine provides a convenient handle for functionalization.

The nitrogen atom of the azetidine is a common site for derivatization. It can be alkylated, acylated, or arylated to introduce various substituents. A widely used strategy is the protection of the nitrogen with a tert-butoxycarbonyl (Boc) group researchgate.netnih.gov. This N-Boc protected azetidine is stable and can undergo further modifications at other positions. For instance, α-lithiation of N-Boc-2-aryl-azetidines allows for the introduction of electrophiles at the C2 position, although this is more challenging with an existing C2-substituent nih.gov.

Interestingly, the azetidinyl ring itself can act as an ortho-directing group for the functionalization of the phenyl ring researchgate.net. By first N-alkylating the azetidine, for example with a methyl group, a directed ortho-metalation can be achieved. Treatment with a strong base like n-hexyllithium can selectively deprotonate the ortho position of the 3,5-difluorophenyl ring, allowing for the introduction of various electrophiles at that position researchgate.net.

Selective Fluorination Methods for Aromatic Ring Introduction

While the most common approach to synthesizing this compound involves starting with a precursor that already contains the 3,5-difluorophenyl moiety, it is conceptually possible to introduce the fluorine atoms at a later stage of the synthesis onto a 2-phenylazetidine core. This "late-stage fluorination" is a significant area of research in medicinal chemistry nih.gov.

Electrophilic fluorinating reagents, such as Selectfluor™, can be used to introduce fluorine onto electron-rich aromatic rings rsc.org. However, the phenyl ring in 2-phenylazetidine is not particularly activated, making this transformation challenging. More modern methods involve transition-metal-catalyzed C-H activation and fluorination. For example, palladium-catalyzed C-H fluorination using reagents like AgF or other fluoride sources could potentially be used.

Another approach is nucleophilic aromatic substitution (SNAr) if the phenyl ring is appropriately substituted with strong electron-withdrawing groups. However, for a simple phenyl group, this is not a viable option.

A more plausible, though still complex, late-stage strategy would involve converting the phenyl group into a derivative that is amenable to fluorination. For instance, converting a C-H bond to a C-B (boronic ester) or C-Si (silane) bond would allow for a subsequent conversion to a C-F bond using appropriate fluorinating agents. Hartwig and Fier have developed methods for the site-selective C-H fluorination of heterocycles like pyridines using AgF₂, demonstrating that direct C-H fluorination is possible under specific conditions orgsyn.org. Applying such a method to the phenyl ring of a 2-phenylazetidine would require careful optimization and control of regioselectivity.

Modifications at the Azetidine Nitrogen (e.g., N-substitution, N-deprotection)

The nitrogen atom of the azetidine ring in this compound serves as a key handle for introducing a wide range of molecular diversity. Both N-substitution and N-deprotection are crucial transformations for the utilization of this chiral scaffold in medicinal chemistry and organic synthesis.

N-Substitution Reactions:

Following the initial synthesis, the secondary amine of the azetidine can be functionalized through various N-substitution reactions. These modifications are often performed after a deprotection step if a protecting group was used during the synthesis of the azetidine ring. Common N-substitution methodologies applicable to 2-aryl azetidines include:

N-Arylation: The introduction of an aryl or heteroaryl substituent on the azetidine nitrogen can be achieved through methods like nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. For instance, reaction with highly electron-deficient arenes, such as 1-chloro-2,4-dinitrobenzene, can proceed smoothly to yield the N-aryl product. nih.gov More broadly, palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed couplings can be employed to form the C-N bond between the azetidine and a variety of aryl halides or boronic acids. rsc.orgnih.gov

N-Alkylation and Reductive Amination: Alkyl groups can be introduced by direct alkylation with alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination, using reagents like sodium triacetoxyborohydride, is a mild and efficient method for installing diverse alkyl substituents. nih.gov

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) readily forms the corresponding N-acyl azetidines (amides). This is a common derivatization strategy in medicinal chemistry.

These reactions allow for the rapid diversification of the parent azetidine structure, enabling the exploration of structure-activity relationships.

N-Deprotection Strategies:

In many synthetic routes, the azetidine nitrogen is initially protected to facilitate other transformations or to control stereochemistry. The choice of protecting group is critical, as its removal must be accomplished without compromising the integrity of the strained four-membered ring.

Common protecting groups and their cleavage methods include:

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under many reaction conditions and its relatively mild removal. Deprotection is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758). acs.orgljmu.ac.uk Other methods, such as thermolysis or the use of specific Lewis acids, can also be employed. researchgate.netacs.org

Benzyl (B1604629) (Bn): The benzyl group can be removed by catalytic hydrogenation. A combination of a palladium catalyst (e.g., Pd/C) and a hydrogen source is effective. The efficiency of this process can be enhanced by the addition of an acidic heterogeneous catalyst, such as niobic acid-on-carbon, which helps to mitigate catalyst poisoning by the amine product. nih.gov

Sulfonyl Groups (e.g., Tosyl, Ts): N-sulfonyl groups are often used to activate the azetidine ring and are common in synthetic precursors. Their removal can be more challenging but is achievable using reducing agents under specific conditions.

Sulfinamides: Chiral tert-butanesulfinamide is often used as a chiral auxiliary to direct the stereoselective synthesis of the azetidine. The resulting N-sulfinamide can be efficiently cleaved under acidic conditions, for instance, using anhydrous HCl in a solvent like diethyl ether, to yield the azetidine hydrochloride salt. acs.org

Reactions at the 2-Position Chiral Center

The chiral center at the C2 position of this compound is a focal point for reactivity, largely influenced by the presence of the adjacent nitrogen atom and the activating 3,5-difluorophenyl group. The inherent strain of the four-membered ring also dictates the types of transformations possible at this center.

Ring-Opening Reactions:

One of the most characteristic reactions of 2-aryl azetidines is nucleophilic ring-opening. The aryl group at the C2 position stabilizes a partial positive charge, making this carbon atom susceptible to nucleophilic attack, particularly after activation of the ring nitrogen. magtech.com.cn This cleavage of the C2-N bond relieves the ring strain (approx. 25.4 kcal/mol) and provides a route to highly functionalized, acyclic chiral amino compounds. rsc.org

A key example is the Lewis acid-mediated regioselective ring-opening by alcohols. iitk.ac.in When an N-tosyl protected 2-arylazetidine is treated with an alcohol in the presence of a Lewis acid (e.g., Cu(OTf)2 or ZnI2), a highly regioselective SN2-type attack occurs at the C2 position. iitk.ac.iniitk.ac.in This process yields nonracemic γ-amino ethers, demonstrating that the reaction proceeds with inversion of configuration at the chiral center. iitk.ac.in The stability of the benzylic carbocation-like transition state ensures that the nucleophile attacks exclusively at the C2 position and not the C4 position. magtech.com.cn

Table 1: Examples of Nucleophilic Ring-Opening Reactions of 2-Aryl-Azetidines

| Azetidine Derivative | Nucleophile/Reagent | Product Type | Key Feature |

|---|---|---|---|

| (S)-2-Phenyl-N-tosylazetidine | Methanol (B129727) / Cu(OTf)₂ | γ-Amino ether | High regioselectivity, SN2-type mechanism iitk.ac.in |

| 2-Aryl-N-tosylazetidine | Zinc Iodide (ZnI₂) | γ-Iodoamine | Regioselective opening with halide nucleophile iitk.ac.in |

| N-Aryl Azetidine | Acidic media (e.g., pH 1.8) | Rearranged lactam | Intramolecular ring-opening via amide attack nih.gov |

Functionalization via α-Lithiation:

While ring-opening reactions are prevalent, it is also possible to functionalize the C2 position while retaining the azetidine ring. This can be achieved through deprotonation (lithiation) of the C-H bond at the C2 position, followed by trapping the resulting organolithium intermediate with an electrophile.

For this strategy to be successful, the nitrogen atom must be protected with a suitable group that directs and stabilizes the lithiation at the adjacent carbon. While N-Boc groups can direct lithiation, thiocarbonyl analogues like tert-butoxythiocarbonyl (Botc) have been shown to be particularly effective for activating the α-position of azetidines. acs.org The reaction of an N-protected azetidine with a strong base, such as sec-butyllithium, in the presence of a chiral ligand can lead to enantioselective deprotonation. The resulting anion can then react with a variety of electrophiles, including silylating agents, aldehydes, ketones, and alkyl halides, to install a new substituent at the C2 position. acs.orgnih.gov This methodology allows for the diastereoselective synthesis of 2,2-disubstituted azetidines. rsc.org

Retrosynthetic Analysis of this compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For a chiral 2-aryl azetidine like this compound, the analysis focuses on reliable methods for constructing the strained four-membered ring with control over the stereochemistry at the C2 position. rsc.org

A common and effective strategy for the synthesis of 2-substituted azetidines involves the intramolecular cyclization of a γ-amino alcohol. rsc.org This approach forms the basis of the primary retrosynthetic disconnection.

Key Disconnections and Precursors

The primary retrosynthetic disconnection for this compound (I) is the C4-N bond, which is formed in the final ring-closing step. This leads back to the key precursor, (S)-3-amino-1-(3,5-difluorophenyl)propan-1-ol (II), a chiral γ-amino alcohol. The cyclization of this intermediate is typically achieved by converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) and then promoting an intramolecular SN2 reaction with the amine. rsc.org

Figure 1: Primary Retrosynthetic Disconnection of this compound

The chiral γ-amino alcohol (II) can be retrosynthetically disconnected further. It is accessible through the reduction of the corresponding β-amino ester (III). The reduction of the ester moiety, for example with lithium aluminum hydride (LAH), yields the primary alcohol without affecting the chiral center. rsc.orgresearchgate.net

The β-amino ester (III) is a crucial intermediate that can be synthesized stereoselectively. A powerful method for its construction is the imino-aldol reaction. rsc.org This involves disconnecting the Cα-Cβ bond of the ester, leading back to two simpler precursors:

An N-protected imine derived from 3,5-difluorobenzaldehyde (IV). The imine is typically protected with an electron-withdrawing group, such as a tosyl (Ts) group, to activate it towards nucleophilic attack. iitk.ac.in

An ester enolate , generated from a suitable acetate derivative (e.g., tert-butyl acetate) using a strong base like lithium diisopropylamide (LDA). rsc.org

This retrosynthetic pathway breaks the target molecule down into simple and readily available starting materials: 3,5-difluorobenzaldehyde, a protected amine (like p-toluenesulfonamide), and an acetate ester. The stereochemistry at the C2 position is established during the formation of the β-amino ester or through the use of a chiral auxiliary.

Evaluation of Synthetic Pathway Efficiency and Atom Economy

Pathway Efficiency:

The proposed pathway, proceeding via an imino-aldol reaction, reduction, and cyclization, is a well-established route to 2-aryl-N-sulfonylazetidines. iitk.ac.inrsc.org

Imino-Aldol Reaction: The addition of ester enolates to N-sulfonyl aldimines typically proceeds in high to excellent yields, often quantitatively. iitk.ac.inrsc.org

Reduction: The reduction of the β-amino ester to the γ-amino alcohol with powerful reducing agents like LAH is also generally very efficient, with yields often exceeding 90%. rsc.org

Cyclization: The final ring-closing step, involving activation of the alcohol (e.g., tosylation) and subsequent intramolecular substitution, can also proceed in high yield, often quantitatively. rsc.org

Atom Economy:

Atom economy is a measure of how many atoms of the reactants are incorporated into the final desired product. primescholars.com

The imino-aldol reaction is an addition reaction and thus has a 100% theoretical atom economy, as all atoms from the imine and the enolate are incorporated into the β-amino ester product.

The reduction step has lower atom economy. The use of LAH generates significant aluminum salt byproducts that are not part of the final product.

The cyclization step has the poorest atom economy in this sequence. To convert the alcohol into a leaving group, a reagent like tosyl chloride (TsCl) is used. In this step, the tosyl group and a molecule of HCl (neutralized by a base) are lost. The subsequent intramolecular cyclization eliminates this leaving group.

Table 2: Atom Economy Analysis of Key Synthetic Steps

| Step | Reaction Type | Key Reagents | Atom Economy | Comments |

|---|---|---|---|---|

| β-Amino Ester Formation | Imino-Aldol Addition | Imine, Ester Enolate | High (Theoretically 100%) | All reactant atoms are incorporated into the product. |

| γ-Amino Alcohol Formation | Reduction | LiAlH₄ | Low | Generates inorganic salt byproducts. |

| Azetidine Formation | Intramolecular Substitution | TsCl, KOH | Low | Uses a protecting/activating group (Ts) that is eliminated as waste. rsc.org |

Stereochemical Investigations and Chiral Purity Determination of S 2 3,5 Difluorophenyl Azetidine

Absolute Configuration Assignment Methodologies

Determining the absolute spatial arrangement of atoms of a chiral molecule is a critical step in its characterization. For (S)-2-(3,5-Difluorophenyl)azetidine, several powerful methods can be employed for this purpose.

X-ray Crystallography of Chiral Derivatives

Single-crystal X-ray diffraction (XRD) is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule. purechemistry.orgnih.gov The technique requires the formation of a high-quality single crystal. For light-atom molecules like 2-(3,5-Difluorophenyl)azetidine, which contains only carbon, nitrogen, hydrogen, and fluorine, direct determination can be challenging due to weak anomalous scattering effects.

To overcome this, a common strategy is to prepare a crystalline derivative by reacting the chiral amine with a heavy atom-containing chiral reagent of known absolute configuration. This introduces a reference point within the crystal lattice, allowing for a more reliable determination. Another approach involves forming a salt with a chiral acid. The resulting diastereomer is then crystallized and analyzed. The analysis of the diffraction pattern, particularly the differences in intensity between Friedel pairs of reflections, allows for the unambiguous assignment of the absolute configuration of the entire molecule, including the C2 stereocenter of the azetidine (B1206935) ring. nih.govnih.gov

Illustrative Data: A hypothetical X-ray crystallography data table for a derivative of the compound is presented below to demonstrate the type of information obtained.

| Parameter | Illustrative Value |

| Chemical Formula | C₁₉H₁₈F₂N₂O₄S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 8.12, 12.34, 19.45 |

| α, β, γ (°) | 90, 90, 90 |

| Flack Parameter | 0.02(4) |

| Assigned Configuration | S |

| Table 1: Example of crystallographic data used for absolute configuration assignment. The Flack parameter, ideally close to zero for the correct enantiomer, is a key indicator. nih.gov |

Spectroscopic Methods for Chiral Determination (e.g., ECD, VCD, Chiral NMR Shift Reagents)

When crystalline samples are not obtainable, chiroptical spectroscopic methods provide powerful alternatives for assigning absolute configuration in solution. mtoz-biolabs.com

Electronic and Vibrational Circular Dichroism (ECD/VCD)

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left- and right-circularly polarized light in the UV-visible and infrared regions, respectively. nih.govnih.gov For a chiral molecule like this compound, these techniques produce unique spectra whose sign and intensity are dependent on its absolute configuration.

The modern application of these methods involves comparing the experimentally measured spectrum with a theoretically predicted spectrum generated through quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). nih.govrsc.org By calculating the theoretical spectra for both the (S) and (R) enantiomers, the absolute configuration of the synthesized compound can be assigned by identifying the best match with the experimental data. VCD can be particularly advantageous for analyzing diastereomers. rsc.org

Illustrative Data: The table below illustrates how experimental and calculated data are compared.

| Method | Experimental Result | Calculated for (S)-isomer | Calculated for (R)-isomer | Conclusion |

| ECD | Negative Cotton Effect at 265 nm | Negative Cotton Effect at 268 nm | Positive Cotton Effect at 268 nm | (S)-Configuration |

| VCD | Positive band at 1350 cm⁻¹ | Positive band at 1345 cm⁻¹ | Negative band at 1345 cm⁻¹ | (S)-Configuration |

| Table 2: Illustrative comparison of experimental ECD and VCD data with theoretical calculations for absolute configuration assignment. |

Chiral NMR Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine absolute configuration through the use of chiral solvating agents or chiral shift reagents, often complexes of lanthanide metals like Europium (Eu). libretexts.orgresearchgate.net These reagents form transient diastereomeric complexes with the enantiomers in solution. This interaction leads to differential chemical shifts (Δδ) for the protons of the (R) and (S) enantiomers, which can be observed in the ¹H NMR spectrum. researchgate.net By using established models that correlate the direction of the chemical shift changes to the spatial arrangement of the molecule around the chiral reagent, the absolute configuration can be deduced. rsc.org

Enantiomeric Excess Determination Techniques

Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in greater amounts than the other. Its accurate determination is crucial in pharmaceutical development. mz-at.de

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds. uma.esresearchgate.net The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. mz-at.de This differential interaction leads to different retention times, resulting in the separation of the enantiomers into two distinct peaks in the chromatogram.

The enantiomeric excess is calculated from the integrated areas of the two peaks. For the analysis of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, would be primary candidates for method development. shimadzu.com

Illustrative Data: The following table shows typical parameters for a chiral HPLC method.

| Parameter | Value / Condition |

| Column | Chiralpak® AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S)-isomer | 8.5 min |

| Retention Time (R)-isomer | 10.2 min |

| Enantiomeric Excess (e.e.) | >99% |

| Table 3: Example of a chiral HPLC method for determining the enantiomeric excess of this compound. |

Chiral Gas Chromatography (GC)

For compounds that are volatile and thermally stable, or can be made so through derivatization, chiral Gas Chromatography (GC) is an excellent technique for enantiomeric separation. gcms.czsci-hub.se Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. nih.govlibretexts.org

The secondary amine of the azetidine ring in this compound would likely require derivatization, for example by acylation, to increase its volatility and prevent peak tailing. The enantiomers are separated based on their differential interactions with the CSP, and the enantiomeric excess is determined by the ratio of the peak areas.

Illustrative Data: An example of a chiral GC method is outlined below.

| Parameter | Value / Condition |

| Column | CycloSil-B (Cyclodextrin-based) |

| Derivatizing Agent | Trifluoroacetic anhydride |

| Carrier Gas | Helium |

| Oven Program | 100°C hold 1 min, ramp 5°C/min to 180°C |

| Retention Time (S)-derivative | 15.3 min |

| Retention Time (R)-derivative | 15.9 min |

| Enantiomeric Excess (e.e.) | 98.5% |

| Table 4: Illustrative parameters for a chiral GC method for enantiomeric excess determination. |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliary

NMR spectroscopy can also be a powerful tool for determining enantiomeric excess. thieme-connect.de This method involves reacting the enantiomeric mixture with a highly pure chiral auxiliary agent to form a mixture of diastereomers. frontiersin.orgthieme-connect.de Since diastereomers have different physical properties, they produce distinct and separable signals in the NMR spectrum.

For this compound, a common chiral auxiliary would be a chiral acid like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives, which would react with the secondary amine to form diastereomeric amides. By integrating the signals corresponding to a specific proton (or fluorine) in each of the two diastereomers, a precise ratio can be obtained, from which the enantiomeric excess is calculated. This method does not require physical separation of the enantiomers.

Illustrative Data: The table below shows the principle of an NMR-based e.e. determination.

| Parameter | Description |

| Chiral Auxiliary | (R)-Mosher's acid chloride |

| Solvent | CDCl₃ |

| Observed Nucleus | ¹⁹F NMR |

| Signal for (S,R)-diastereomer | -63.2 ppm |

| Signal for (R,R)-diastereomer | -63.5 ppm |

| Integration Ratio (S,R):(R,R) | 99:1 |

| Enantiomeric Excess (e.e.) | 98% |

| Table 5: Example of using ¹⁹F NMR with a chiral auxiliary to determine enantiomeric excess. |

Stereochemical Stability and Racemization Pathways

The stereochemical stability of chiral centers is a critical parameter in the development of enantiomerically pure pharmaceutical compounds. For this compound, the chiral center is located at the C2 position of the azetidine ring. The stability of this stereocenter is paramount, as racemization would lead to the formation of the corresponding (R)-enantiomer, potentially altering the pharmacological profile and efficacy of the molecule.

While specific experimental studies on the stereochemical stability and racemization of this compound are not extensively documented in publicly available literature, an understanding of its potential stability can be inferred from the general principles of stereochemistry in azetidine systems and related chiral amines.

The primary pathway for the racemization of a 2-substituted azetidine that does not involve bond cleavage is through nitrogen inversion, also known as pyramidal inversion. wikipedia.org In this process, the nitrogen atom and its substituents oscillate through a planar transition state. wikipedia.org For a chiral amine where the nitrogen atom itself is the stereocenter, this inversion leads to rapid racemization. wikipedia.org However, in the case of this compound, the stereocenter is a carbon atom (C2). Therefore, nitrogen inversion alone does not directly cause racemization at the C2 position.

Racemization at the C2 position would require a mechanism that temporarily breaks and reforms one of the bonds to the chiral carbon, allowing for a change in its configuration. Potential pathways for such a process could involve the formation of a transient achiral intermediate or a rapidly equilibrating chiral intermediate.

One hypothetical pathway for racemization could involve a ring-opening and ring-closing mechanism. This might be facilitated under certain conditions, such as in the presence of strong acids or bases, or at elevated temperatures. For instance, protonation of the azetidine nitrogen could potentially weaken the C-N bonds, and in a subsequent step, a reversible ring-opening could occur. However, the four-membered azetidine ring is known to be significantly more stable than the highly strained three-membered aziridine (B145994) ring, making such a ring-opening less favorable under normal conditions. rsc.org

Another consideration is the potential for deprotonation at the C2 position to form a carbanion. If this carbanion were to adopt a planar or rapidly inverting geometry, subsequent reprotonation could lead to a mixture of both (S) and (R) enantiomers. The acidity of the C2 proton is influenced by the adjacent aryl group. The electron-withdrawing nature of the 3,5-difluorophenyl group would be expected to increase the acidity of the benzylic C2 proton, potentially making carbanion formation more feasible under basic conditions compared to an unsubstituted phenyl group. However, the formation of such a carbanion would still require a sufficiently strong base.

Computational studies on related 2-arylazetidines have provided insights into their thermodynamic stability. For example, density functional theory (DFT) calculations have been used to compare the stability of cis and trans isomers in substituted azetidines, indicating that trans isomers are generally more stable due to reduced steric hindrance. acs.orgresearchgate.net While these studies focus on diastereomeric stability rather than enantiomeric stability, they highlight the utility of computational methods in understanding the stereochemical preferences of the azetidine ring.

It is generally considered that the stereochemistry of substituents on the azetidine ring is retained under normal reaction conditions, such as in the reduction of azetidin-2-ones to azetidines. acs.org This suggests a reasonable degree of stereochemical stability for the C2 center in this compound under neutral and mild conditions.

In the absence of direct experimental data, the following table summarizes the key factors that could theoretically influence the stereochemical stability of this compound.

| Factor | Potential Influence on Stereochemical Stability | Plausible Racemization Pathway |

| Temperature | Increased temperature can provide the activation energy needed to overcome the barrier for racemization. | Ring-opening/closing; formation of transient achiral intermediates. |

| pH | Extreme pH (highly acidic or basic conditions) can catalyze reactions that may lead to racemization. | Acid-catalyzed ring-opening; base-catalyzed deprotonation at C2. |

| Solvent | The polarity and protic nature of the solvent can influence the stability of charged intermediates or transition states involved in racemization. | Stabilization of ionic intermediates in ring-opening or carbanion formation pathways. |

| N-Substituent | The nature of the substituent on the azetidine nitrogen can affect the nitrogen's nucleophilicity and the overall ring strain, potentially influencing the propensity for ring-opening. | Not directly applicable for the parent compound but relevant for derivatives. |

Further empirical studies, including chiral high-performance liquid chromatography (HPLC) analysis under various stress conditions (e.g., elevated temperature, different pH values), would be necessary to definitively determine the stereochemical stability of this compound and to elucidate any potential racemization pathways. Computational modeling could also provide valuable predictions of the energy barriers for different hypothetical racemization mechanisms.

Mechanistic Studies of Reactions Involving S 2 3,5 Difluorophenyl Azetidine and Its Precursors

Reaction Mechanism Elucidation for Azetidine (B1206935) Ring Closure

The formation of the azetidine ring in 2-arylazetidines typically proceeds through an intramolecular nucleophilic substitution. A common strategy involves the cyclization of a γ-amino alcohol or a derivative thereof. The key mechanistic step is the intramolecular displacement of a leaving group on the γ-carbon by the nitrogen atom of the amino group.

The reaction is often initiated by the activation of the hydroxyl group in a precursor like (S)-4-amino-3-(3,5-difluorophenyl)butan-1-ol. This activation can be achieved using reagents like methanesulfonyl chloride (MsCl) or thionyl chloride (SOCl₂), which convert the hydroxyl into a better leaving group (mesylate or chloride, respectively). The subsequent intramolecular cyclization is an SN2 reaction, where the lone pair of the nitrogen atom attacks the electrophilic γ-carbon, leading to the formation of the four-membered azetidine ring with inversion of configuration at the γ-carbon.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the transition state geometries and activation energies for this ring-closing step. These studies help in understanding the factors that favor the desired cyclization over potential side reactions, such as intermolecular polymerization.

Role of Catalyst and Ligand Design in Asymmetric Transformations

The asymmetric synthesis of (S)-2-(3,5-Difluorophenyl)azetidine heavily relies on the use of chiral catalysts and ligands to control the stereochemical outcome. One of the most effective methods for establishing the chiral center is through asymmetric hydrogenation of a suitable prochiral precursor, such as a β-amino ketone or a cyclic enamine.

Chiral rhodium and ruthenium complexes bearing phosphine-based ligands are commonly employed for this purpose. The design of the chiral ligand is critical for achieving high enantioselectivity. Ligands with C₂-symmetry, such as BINAP and its derivatives, have proven to be highly effective. The catalyst-ligand complex coordinates to the substrate, creating a chiral environment that directs the hydrogenation to one face of the double bond, leading to the desired enantiomer.

The mechanism of these asymmetric hydrogenations involves the formation of a catalyst-substrate complex, followed by the oxidative addition of hydrogen. The subsequent migratory insertion of the olefin into the metal-hydride bond and reductive elimination of the product regenerates the catalyst. The enantioselectivity is determined by the relative energies of the diastereomeric transition states leading to the (S) and (R) products. The steric and electronic properties of the ligand play a crucial role in differentiating these transition states.

| Catalyst/Ligand System | Precursor Type | Achieved Enantiomeric Excess (e.e.) |

| Ru-BINAP | β-Aryl-β-amino ketone | >95% |

| Rh-DIPAMP | Cyclic Enamine | High |

| Ir-BDPP | Prochiral Imine | Up to 99% |

This table presents representative data and may not reflect the exact conditions for the synthesis of this compound.

Kinetic Isotope Effects in Key Synthetic Steps

Kinetic Isotope Effect (KIE) studies provide valuable insights into the rate-determining steps and transition state structures of chemical reactions. In the synthesis of this compound, KIE studies can be particularly informative for the asymmetric hydrogenation and the azetidine ring closure steps.

For the asymmetric hydrogenation of a prochiral enamine or β-amino ketone, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected if the C-H bond formation is part of the rate-determining step. This is often the case in the migratory insertion step. The magnitude of the KIE can provide information about the symmetry of the transition state.

In the azetidine ring closure step, a primary nitrogen KIE could be measured by isotopic labeling of the nitrogen atom. A significant KIE would indicate that the N-C bond formation is involved in the rate-determining step. Similarly, a secondary carbon KIE at the γ-carbon can provide information about the change in hybridization at this center in the transition state. While specific KIE data for the synthesis of this compound is not widely published in readily accessible literature, such studies are a powerful tool for detailed mechanistic analysis.

Reaction Pathway Analysis through Intermediate Isolation and Characterization

The isolation and characterization of reaction intermediates are crucial for confirming a proposed reaction pathway. In the synthesis of 2-arylazetidines, several intermediates can be targeted for isolation.

For instance, in a synthetic route starting from a β-amino ketone, the product of the asymmetric hydrogenation, the corresponding γ-amino alcohol, is a stable and isolable intermediate. Its characterization by techniques such as NMR spectroscopy and mass spectrometry confirms the successful stereoselective reduction.

Similarly, in the ring-closure step, the activated γ-amino alcohol (e.g., the mesylate or tosylate derivative) is an isolable intermediate. The successful isolation and characterization of this species confirm that the activation of the hydroxyl group precedes the intramolecular cyclization. In some cases, under carefully controlled conditions, it might be possible to observe the formation of the catalyst-substrate complex in asymmetric transformations using spectroscopic techniques, providing direct evidence for the proposed catalytic cycle.

Solvent Effects and Reaction Condition Optimization

The choice of solvent and the optimization of reaction conditions are critical for maximizing the yield and selectivity of the synthesis of this compound.

In the asymmetric hydrogenation step, the solvent can influence the solubility of the catalyst and the substrate, as well as the stability of the intermediates in the catalytic cycle. Protic solvents like methanol (B129727) or ethanol (B145695) are often used, but aprotic solvents such as dichloromethane (B109758) or toluene (B28343) can also be effective, depending on the specific catalyst system. The optimization of temperature and hydrogen pressure is also crucial for achieving high turnover numbers and enantioselectivity.

For the azetidine ring closure, the choice of solvent can significantly impact the rate of the SN2 reaction. Polar aprotic solvents, such as DMF or DMSO, can accelerate the reaction by solvating the counterion of the leaving group, but they can also promote side reactions. A careful balance is often required, and a systematic screening of solvents is typically performed to identify the optimal conditions. The choice of base used to deprotonate the amino group can also be critical, with inorganic bases like potassium carbonate or organic bases like triethylamine (B128534) being common choices.

| Reaction Step | Parameter | Effect on Reaction |

| Asymmetric Hydrogenation | Solvent | Influences catalyst solubility and stability |

| Temperature | Affects reaction rate and enantioselectivity | |

| Hydrogen Pressure | Can impact catalyst activity and turnover | |

| Azetidine Ring Closure | Solvent | Affects rate of SN2 reaction |

| Base | Influences the deprotonation of the amino group | |

| Temperature | Higher temperatures can increase rate but may lead to side reactions |

Advanced Structural and Conformational Analysis of S 2 3,5 Difluorophenyl Azetidine

X-ray Diffraction Studies of Solid-State Conformations

In the solid state, the conformation is influenced by packing forces and intermolecular interactions, such as hydrogen bonding and π-stacking. For substituted azetidines, the puckering of the four-membered ring is a key conformational feature. The presence of the bulky and electron-withdrawing 3,5-difluorophenyl group at the 2-position significantly influences this puckering.

While specific X-ray diffraction data for (S)-2-(3,5-difluorophenyl)azetidine is not publicly available, studies on related fluorinated aromatic compounds and other azetidine (B1206935) derivatives provide insights. For instance, in crystals of similar structures, molecules are often connected by various hydrogen bonds (e.g., N—H⋯F, C—H⋯F) and π-stacking interactions. nih.gov The crystal structure of a new 1:1 cocrystal of carbamazepine (B1668303) and S-naproxen was solved from powder X-ray diffraction, demonstrating the power of this technique for complex molecular assemblies. nih.gov The positions of hydrogen atoms, which are crucial for understanding hydrogen bonding, can be determined from density functional theory (DFT) ground-state calculations and confirmed by high-resolution X-ray diffraction. nih.gov

A hypothetical solid-state conformation of this compound would likely exhibit a puckered azetidine ring to relieve ring strain. The difluorophenyl substituent would adopt a specific orientation relative to the azetidine ring to minimize steric hindrance.

Table 1: Hypothetical Crystallographic Parameters for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 9.2 |

| c (Å) | 12.5 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 862.5 |

| Z | 4 |

Note: This table is illustrative and not based on experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

NMR spectroscopy is the preeminent tool for investigating the structure and conformation of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a wealth of information.

The conformation in solution can differ significantly from the solid state due to the absence of crystal packing forces. The molecule will exist in a dynamic equilibrium of different conformations, and the observed NMR spectrum is a population-weighted average.

Key NMR experiments for conformational analysis include:

¹H NMR: Chemical shifts and coupling constants of the azetidine ring protons are sensitive to the ring puckering and the orientation of the phenyl group.

NOESY/ROESY: These experiments detect through-space correlations between protons that are close to each other (< 5 Å), providing crucial distance constraints for determining the three-dimensional structure. usda.gov For example, NOE contacts between the protons of the phenyl ring and the azetidine ring would define their relative orientation.

¹⁹F NMR: The chemical shifts of the fluorine atoms can be sensitive to their local environment and can provide information about the conformation of the difluorophenyl group.

While a specific NMR spectrum for D-azetidine-2-carboxylic acid is available, which shows the characteristic signals for an azetidine ring, the analysis for this compound would be more complex due to the phenyl substituent. chemicalbook.com The interpretation of NMR data for complex molecules often relies on comparison with data from model compounds and computational modeling. usda.gov

Table 2: Predicted ¹H NMR Chemical Shifts for Azetidine Ring Protons in this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | 4.5 - 4.8 | t |

| H3 (axial) | 2.2 - 2.5 | m |

| H3 (equatorial) | 2.8 - 3.1 | m |

| H4 (axial) | 3.5 - 3.8 | m |

| H4 (equatorial) | 3.9 - 4.2 | m |

Note: This table is illustrative and based on general principles of NMR spectroscopy for azetidine derivatives.

Computational Studies on Preferred Conformations and Dynamics

Computational chemistry provides a powerful complement to experimental techniques for studying molecular conformations. Methods like Density Functional Theory (DFT) can be used to calculate the energies of different conformations and predict the most stable ones. nih.gov

For this compound, computational studies could:

Map the potential energy surface: By systematically changing the torsion angles of the molecule, a potential energy surface can be generated to identify the lowest energy conformations.

Simulate molecular dynamics: This can provide insights into the flexibility of the molecule and the transitions between different conformations over time.

Predict NMR parameters: Calculated NMR chemical shifts and coupling constants can be compared with experimental data to validate the computed conformations.

Studies on similar molecules, such as azapeptides, have shown that the choice of computational method and the inclusion of solvent effects can significantly impact the predicted lowest energy conformer. nih.gov For chiral molecules, computational studies can also predict chiroptical properties like the circular dichroism (CD) spectrum, which can be compared with experimental data to confirm the absolute configuration and solution-state conformation. nih.gov

Spectroscopic Probes for Intramolecular Interactions (e.g., Hydrogen Bonding, Fluorine Interactions)

Intramolecular interactions play a critical role in stabilizing specific conformations. In this compound, potential intramolecular interactions include:

Hydrogen Bonding: Although the azetidine nitrogen is a secondary amine, the possibility of an intramolecular N-H···F hydrogen bond with one of the fluorine atoms on the phenyl ring is a key question. The geometry required for such an interaction might be sterically unfavorable.

Fluorine Interactions: Non-covalent interactions involving fluorine are a subject of ongoing research. These can include dipole-dipole interactions and weak hydrogen bonds like C-H···F.

Infrared (IR) spectroscopy can be used to probe hydrogen bonding. A red shift in the N-H stretching frequency in the IR spectrum can indicate the presence of hydrogen bonding. Computational methods can also be used to analyze the electron density distribution and identify bond critical points, which are indicative of intramolecular interactions. mdpi.com The presence of fluorine substituents can lead to specific intermolecular contacts, such as N—H⋯F and C—H⋯F, which have been observed in the crystal structures of related compounds. nih.gov

Theoretical and Computational Chemistry Approaches Applied to S 2 3,5 Difluorophenyl Azetidine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to determine the electronic structure of a molecule, which in turn governs its chemical behavior. Methods like Density Functional Theory (DFT) are commonly used to provide a balance between accuracy and computational cost for molecules of this size. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com The energy and shape of these orbitals are crucial for understanding a molecule's nucleophilic and electrophilic properties. youtube.comyoutube.com

For (S)-2-(3,5-Difluorophenyl)azetidine, the HOMO is expected to be localized primarily on the nitrogen atom of the azetidine (B1206935) ring, indicating its role as a potential nucleophile or Lewis base. The LUMO, conversely, would likely be distributed across the difluorophenyl ring, suggesting this region is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.85 | Primarily located on the azetidine nitrogen; associated with nucleophilicity. |

| LUMO | -0.98 | Distributed over the aromatic ring; associated with electrophilicity. |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.

The distribution of electron density within a molecule is key to understanding its interactions. Electrostatic potential (ESP) maps visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In this compound, the ESP map would be expected to show a negative potential (typically colored red) around the nitrogen atom due to its lone pair of electrons. The fluorine atoms, being highly electronegative, would also create regions of negative potential. Conversely, the hydrogen atoms, particularly the one on the nitrogen, would exhibit a positive potential (typically colored blue), making them potential sites for hydrogen bonding.

Calculations of partial atomic charges quantify this distribution. The nitrogen atom would possess a significant negative charge, while the carbon atoms attached to the fluorine atoms would have positive charges.

Table 2: Calculated Partial Atomic Charges for Selected Atoms in this compound using a DFT Method

| Atom | Partial Charge (a.u.) |

|---|---|

| N (azetidine) | -0.45 |

| C (attached to N) | +0.20 |

| F (meta positions) | -0.28 |

Note: This data is representative and calculated for illustrative purposes.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The azetidine ring is a strained four-membered ring that is not perfectly planar. Conformational analysis is essential to identify the most stable three-dimensional arrangement of the atoms. Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational methods used to explore the potential energy surface of a molecule and identify its low-energy conformers. rsc.org

For this compound, the primary degrees of freedom are the puckering of the azetidine ring and the rotation around the single bond connecting the ring to the phenyl group. MD simulations can model the dynamic behavior of the molecule over time, showing how it transitions between different conformations and providing insight into its flexibility. These studies are crucial for understanding how the molecule might fit into a binding site of a biological target. mdpi.comresearchgate.net

Table 3: Relative Energies of Potential Conformers of this compound

| Conformer | Dihedral Angle (C-N-C-C) | Ring Puckering Angle | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 75° | 20° | 0.00 |

| 2 | -80° | 22° | 0.85 |

Note: Data is hypothetical, illustrating the concept of conformational analysis.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra. unair.ac.idnih.govsciencepublishinggroup.comresearchgate.netsemanticscholar.org

NMR Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These theoretical predictions are valuable for assigning peaks in experimental NMR spectra. researchgate.net

IR Spectroscopy: The vibrational frequencies corresponding to different bond stretches and bends can be computed. nih.gov This allows for the assignment of absorption bands in an experimental IR spectrum, helping to identify functional groups present in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting the wavelengths of maximum absorption (λ_max) in its UV-Vis spectrum. sciencepublishinggroup.com

Table 4: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

| Technique | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | δ (N-H) | 3.1 ppm | 3.0 ppm |

| ¹³C NMR | δ (C-F) | 163 ppm | 162 ppm |

| IR | ν (N-H stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ |

Note: This table contains illustrative data to demonstrate the predictive power of computational spectroscopy.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of reactions involving this compound is crucial for its synthesis and derivatization. Computational chemistry can be used to model reaction pathways, locate transition states, and calculate activation energies. nih.gov This provides detailed insight into the feasibility and kinetics of a proposed chemical transformation. For instance, modeling the N-alkylation of the azetidine ring would involve calculating the energy profile as the electrophile approaches the nitrogen atom, identifying the transition state structure, and determining the energy barrier for the reaction. Such studies can help optimize reaction conditions and predict the formation of potential byproducts. researchgate.net

Table 5: Hypothetical Calculated Activation Energies for a Reaction involving the Azetidine Ring

| Reaction Type | Reactants | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| N-Alkylation | Azetidine + CH₃I | 18.5 |

Note: The data in this table is for illustrative purposes.

Molecular Docking and Binding Affinity Predictions with Biological Targets (Pre-Clinical, Non-Human Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.orgstudiauniversitatis.ro In drug discovery research, this is used to predict how a ligand, such as this compound, might interact with the binding site of a protein or other biological macromolecule. researchgate.netnih.govnih.govnih.gov

For pre-clinical studies, docking simulations can screen the compound against various non-human biological targets to identify potential therapeutic applications or off-target effects. The simulations provide a binding score, which estimates the binding affinity, and reveal key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. studiauniversitatis.ro For example, azetidine derivatives have been investigated as inhibitors for various enzymes. nih.gov Docking this compound into the active site of a relevant enzyme could predict its inhibitory potential and guide the design of more potent analogs. mdpi.com

Table 6: Example Molecular Docking Results against a Hypothetical Non-Human Kinase

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

|---|---|---|---|

| This compound | -7.2 | LEU83, VAL35, LYS21 | 2 (with LYS21) |

Note: This table presents hypothetical data from a molecular docking simulation.

Structure-Activity Relationship (SAR) Derivation and Quantitative Structure-Activity Relationships (QSAR) for Analogs

Detailed research findings and data tables for SAR and QSAR studies of this compound analogs are not available in the public domain.

Exploration of Biological Activities and Target Identification Pre Clinical Academic Research

Investigation of Receptor Binding Profiles (In Vitro)

Comprehensive searches of scientific literature and bioactivity databases did not yield specific data on the receptor binding profile of (S)-2-(3,5-Difluorophenyl)azetidine. The following subsections detail the specific areas where information was sought but not found.

Affinity to Neurotransmitter Receptors (e.g., Dopamine, Serotonin, Adrenergic)

No publicly available research data documents the binding affinity of this compound for dopamine, serotonin, or adrenergic receptors.

Interaction with Ion Channels

There is no available information from in vitro studies detailing any interactions of this compound with ion channels.

G-Protein Coupled Receptor (GPCR) Modulatory Activity

The modulatory effects of this compound on G-Protein Coupled Receptors have not been reported in the accessible scientific literature.

Enzyme Inhibition and Activation Studies (In Vitro)

Investigations into the enzymatic activity of this compound have been similarly unrevealing in the public domain.

Dipeptidyl Peptidase IV (DPP IV) Inhibition

No specific data on the inhibitory activity of this compound against Dipeptidyl Peptidase IV (DPP-IV) is available in the reviewed literature.

Other Relevant Enzyme Targets

There is no information available regarding the inhibitory or activatory effects of this compound on other relevant enzyme targets.

Cellular Assays for Biological Response

Cellular assays are fundamental in early-stage drug discovery to determine a compound's biological effects at a cellular level. These assays can provide initial insights into a compound's potential as a therapeutic agent.

Cell Line Proliferation/Viability Assays (e.g., Cancer Cell Lines)

No studies have been identified that assess the effect of this compound on the proliferation or viability of cancer cell lines. Such assays are crucial for identifying potential anti-cancer properties of a new chemical entity.

Neuroprotection Studies in Cellular Models

There is no available research on the neuroprotective effects of this compound in cellular models of neurological diseases. These studies are vital for understanding a compound's potential to protect neurons from damage or degeneration.

Receptor Internalization and Signaling Pathway Modulation

The ability of this compound to modulate receptor internalization or specific signaling pathways has not been documented in the available literature. This type of research is key to elucidating the mechanism of action of a compound.

In Vivo Pharmacological Studies in Animal Models (Excluding Clinical Human Data)

Following promising in vitro results, compounds are typically advanced to in vivo studies in animal models to evaluate their effects in a whole organism.

Behavioral Assays in Rodents

No published data exists on the effects of this compound in rodent behavioral assays. These assays are used to assess the potential of a compound to treat central nervous system disorders.

Neurochemical Analysis in Animal Brain Tissue

There is no information available regarding the impact of this compound on neurochemical profiles in animal brain tissue. This analysis helps to understand how a compound may alter neurotransmitter levels and brain chemistry.

Pre-clinical Efficacy Studies in Disease Models (e.g., Neurodegenerative, Psychiatric models in animals)

While specific in vivo efficacy studies on the parent compound this compound are not extensively available in the public domain, its incorporation into more complex molecules has been pivotal. Notably, patent literature reveals its use in the synthesis of compounds intended for the treatment of neurodegenerative diseases. google.com These compounds are often evaluated in a variety of animal models that aim to recapitulate the complex pathologies of these human conditions.

Neurodegenerative Disease Models: The primary therapeutic area identified for compounds derived from this compound is neurodegenerative diseases. google.comwipo.int Preclinical assessments for such compounds would typically involve rodent models of diseases like Alzheimer's disease, Parkinson's disease, and multiple sclerosis. These models can be genetically engineered to express human disease-causing genes or can be induced by neurotoxins to mimic specific pathological features. nih.govnih.govscielo.br For instance, transgenic mouse models of Alzheimer's disease that overexpress amyloid precursor protein (APP) and presenilin 1 (PS1) are commonly used to study the effects of new treatments on amyloid plaque formation and cognitive deficits. nih.gov

Psychiatric Disease Models: Although the primary focus appears to be on neurodegeneration, the modulation of central nervous system (CNS) targets often has implications for psychiatric disorders. Animal models for psychiatric conditions such as schizophrenia, depression, and anxiety are used to assess the behavioral effects of new chemical entities. nih.gov These can include tests like the forced swim test and tail suspension test for antidepressant-like activity, the elevated plus maze for anxiolytic effects, and prepulse inhibition for antipsychotic potential.

The efficacy of therapeutic candidates in these models is judged by their ability to reverse or slow the progression of disease-specific phenotypes. This could manifest as improved memory and learning in cognitive tasks, reduced motor deficits, or a decrease in pathological markers like protein aggregates in the brain. nih.govscielo.br

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies in Animal Models

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a drug candidate are crucial for its development. PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound, while PD studies investigate its mechanism of action and effects on the body. For CNS drug candidates, achieving adequate brain penetration is a major hurdle.

While specific PK/PD data for this compound is not publicly detailed, the patent literature for its derivatives suggests that these compounds are being optimized for oral bioavailability and CNS penetration. google.com The azetidine (B1206935) scaffold itself is recognized for its potential to be incorporated into CNS-focused libraries of lead-like molecules.

A representative, though not directly related, data set for a CNS-active compound containing a difluorophenyl moiety is presented below to illustrate the types of parameters assessed.

Table 1: Representative Pharmacokinetic Parameters in Preclinical Species

| Parameter | Rat | Dog | Monkey |

| Oral Bioavailability (%) | 45 | 60 | 30 |

| Brain/Plasma Ratio | 1.5 | 1.2 | 1.8 |

| Half-life (h) | 4 | 6 | 8 |

| Clearance (mL/min/kg) | 15 | 10 | 5 |

This table is for illustrative purposes and does not represent data for this compound or its direct derivatives.

Bioisosteric Replacements with Azetidine Scaffolds in Lead Optimization

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. nih.gov The azetidine ring is increasingly being recognized as a valuable bioisostere for other cyclic structures, such as the phenyl group. tcichemicals.com This is particularly relevant in CNS drug discovery, where properties like solubility, lipophilicity, and metabolic stability are critical.

Replacing a planar phenyl ring with a three-dimensional azetidine scaffold can lead to several advantages:

Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and reduce lipophilicity, which can in turn improve the ADME profile of a drug candidate.

Novel Chemical Space: The introduction of a saturated, three-dimensional scaffold provides access to novel chemical space and can lead to improved intellectual property positions.

Enhanced Target Engagement: The specific geometry of the azetidine ring can allow for more precise interactions with the target protein, potentially leading to increased potency and selectivity.